molecular formula C19H11BrO2 B12007159 2-(4-Bromonaphthalen-1-yl)-1H-indene-1,3(2H)-dione

2-(4-Bromonaphthalen-1-yl)-1H-indene-1,3(2H)-dione

Cat. No.: B12007159
M. Wt: 351.2 g/mol
InChI Key: GLRXUMBYFBHZAH-UHFFFAOYSA-N
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Description

2-(4-Bromonaphthalen-1-yl)-1H-indene-1,3(2H)-dione: , also known by its systematic name 1-(4-Bromonaphthalen-1-yl)ethanone , is a chemical compound with the molecular formula C₁₂H₉BrO . It features a naphthalene ring substituted with a bromine atom and a carbonyl group. The compound’s linear structure is as follows:

Structure:C₁₂H₉BrO\text{Structure:} \quad \text{C₁₂H₉BrO} Structure:C₁₂H₉BrO

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of 2-(4-Bromonaphthalen-1-yl)-1H-indene-1,3(2H)-dione. One common method involves the acylation of 4-bromonaphthalene using acetic anhydride or acetyl chloride. The reaction proceeds under mild conditions and yields the desired product.

Reaction Conditions: The acylation reaction typically occurs in an organic solvent (such as dichloromethane or toluene) with a Lewis acid catalyst (such as aluminum chloride). After the reaction, purification by chromatography (using petroleum ether/ether as the eluent) provides the compound in reasonable yields.

Industrial Production: While not widely used industrially, this compound can be synthesized on a larger scale using similar methods. its primary applications are in research and development.

Chemical Reactions Analysis

Reactivity: The compound can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles.

    Reduction reactions: The carbonyl group may be reduced to an alcohol.

    Oxidation reactions: The compound can be oxidized to form a carboxylic acid.

Common Reagents and Conditions:

    Bromination: N-bromosuccinimide (NBS) or bromine in an inert solvent.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

Major Products: The major products depend on the specific reaction conditions. For example:

  • Bromination yields 2-(4-bromonaphthalen-1-yl)-1H-indene-1,3(2H)-dione.
  • Reduction produces the corresponding alcohol.
  • Oxidation leads to the carboxylic acid derivative.

Scientific Research Applications

2-(4-Bromonaphthalen-1-yl)-1H-indene-1,3(2H)-dione finds applications in:

    Organic Synthesis: As a building block for more complex molecules.

    Materials Science: In the design of functional materials.

    Pharmacology: As a potential drug scaffold.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. It may interact with cellular targets, modulate signaling pathways, or exhibit other biological effects. Further research is needed to elucidate its precise mechanisms.

Comparison with Similar Compounds

While 2-(4-Bromonaphthalen-1-yl)-1H-indene-1,3(2H)-dione is unique due to its bromine substitution pattern, similar compounds include other naphthalene derivatives and indene-based molecules.

Properties

Molecular Formula

C19H11BrO2

Molecular Weight

351.2 g/mol

IUPAC Name

2-(4-bromonaphthalen-1-yl)indene-1,3-dione

InChI

InChI=1S/C19H11BrO2/c20-16-10-9-13(11-5-1-2-6-12(11)16)17-18(21)14-7-3-4-8-15(14)19(17)22/h1-10,17H

InChI Key

GLRXUMBYFBHZAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)C3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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